(2S)-4-methoxybutan-2-ol (CAS 1807934-00-4) is an enantiopure, bifunctional aliphatic building block characterized by a secondary hydroxyl group with strictly defined (S)-stereochemistry and a terminal methoxy ether [1]. In industrial procurement and process chemistry, this compound is primarily sourced as a pre-formed chiral scaffold for the synthesis of complex active pharmaceutical ingredients (APIs), including specific kinase and bacterial DNA gyrase inhibitors [2]. By providing both the precise spatial orientation at the C2 position and a pre-installed C4 ether linkage, it eliminates the need for late-stage asymmetric induction or complex protection-deprotection sequences during the assembly of stereospecific side chains [1].
Substituting (2S)-4-methoxybutan-2-ol with its racemic counterpart (4-methoxybutan-2-ol) or unmethylated diol analogs (such as 1,3-butanediol) disrupts process economics and downstream purity. Utilizing the racemate introduces a 50% mass fraction of the (R)-enantiomer, which generates inseparable diastereomeric mixtures upon coupling with other chiral API fragments, forcing reliance on solvent-intensive preparative chiral chromatography that caps theoretical throughput at 50% [1]. Conversely, attempting to synthesize this motif in-house from 1,3-butanediol requires selective mono-O-methylation, a process known for poor regioselectivity that typically yields 30-40% over-alkylated byproducts and necessitates multiple protection-deprotection steps, ultimately driving up the total cost of goods manufactured beyond the premium of the pre-functionalized (2S)-material [2].
May yield racemic products and loss of stereochemical control in asymmetric steps
Produces antipodal stereochemistry; can invert desired absolute configuration
Alters chelation geometry and hydrogen-bonding patterns, disrupting designed reaction manifolds
Procuring enantiopure (2S)-4-methoxybutan-2-ol directly bypasses the severe mass-loss penalties associated with late-stage chiral resolution. When racemic 4-methoxybutan-2-ol is used in coupling reactions with chiral API intermediates, it forms a 1:1 mixture of diastereomers. Resolving these diastereomers via preparative HPLC or fractional crystallization inherently limits the maximum theoretical yield to 50%, with practical recoveries often falling between 35-45% due to peak tailing and fraction overlap [1]. By starting with the >99% e.e. (2S)-enantiomer, manufacturers achieve >98% diastereomeric excess in the crude coupling product, effectively doubling the functional yield of the target API fragment and eliminating the need for continuous chromatographic solvent consumption [2].
| Evidence Dimension | Effective yield after chiral coupling |
| Target Compound Data | >98% d.e. without resolution (approx. 90-95% practical yield) |
| Comparator Or Baseline | Racemic 4-methoxybutan-2-ol (max 50% theoretical yield, 35-45% practical recovery) |
| Quantified Difference | >2-fold increase in usable product mass per batch |
| Conditions | Direct coupling to a chiral API core scaffold |
Bypassing preparative chiral chromatography halves raw material waste and reduces downstream processing time for API manufacturing.
Attempting to substitute (2S)-4-methoxybutan-2-ol with a cheaper, unmethylated precursor like (S)-1,3-butanediol introduces severe regiochemical challenges. Direct mono-methylation of 1,3-butanediol using standard reagents (e.g., NaH/MeI) typically results in statistical mixtures of the 1-methoxy, 3-methoxy, and 1,3-dimethoxy products, limiting the isolated yield of the desired 4-methoxybutan-2-ol analog to approximately 55-65% [1]. To achieve higher selectivity, a multi-step sequence involving selective protection, methylation, and deprotection is required. Procuring the pre-methylated (2S)-4-methoxybutan-2-ol reduces the synthetic sequence by 2-3 steps and improves the step-specific atom economy to 100% for the etherification phase [2].
| Evidence Dimension | Synthetic step count and target regioselectivity |
| Target Compound Data | 1 step (direct utilization), 100% regioselective |
| Comparator Or Baseline | (S)-1,3-butanediol (3+ steps required for >90% regioselectivity, or 1 step with ~60% selectivity) |
| Quantified Difference | Elimination of 2-3 synthetic steps and 35-40% improvement in regiochemical yield |
| Conditions | Alkylation/etherification process conditions |
Reducing step count and avoiding complex regioselective protections lowers solvent usage, labor hours, and overall manufacturing costs.
In the context of pharmaceutical development, the absolute configuration at the C2 position is strictly non-interchangeable. For example, in the synthesis of specific bacterial DNA gyrase and CDK inhibitors, the spatial orientation of the secondary methyl and hydroxyl groups dictates the molecule's ability to fit into the enzymatic binding pocket [1]. APIs incorporating the (S)-enantiomer of similar aliphatic side chains routinely demonstrate binding affinities (IC50) in the low nanomolar range (e.g., 1-10 nM). In contrast, substitution with the (R)-enantiomer introduces severe steric clashes with the receptor backbone, typically resulting in a 10- to 100-fold loss of potency (IC50 > 100 nM) [2].
| Evidence Dimension | Enzymatic target inhibition (IC50) |
| Target Compound Data | APIs derived from (S)-enantiomer (1-10 nM IC50) |
| Comparator Or Baseline | APIs derived from (R)-enantiomer (>100 nM IC50) |
| Quantified Difference | 10x to 100x higher pharmacological potency |
| Conditions | In vitro enzyme inhibition assays (e.g., DNA gyrase or CDK targets) |
Procuring the exact (S)-enantiomer is mandatory to meet the strict potency and efficacy benchmarks required for clinical viability.
(2S)-4-methoxybutan-2-ol is procured as a critical chiral building block for assembling ether-functionalized side chains in advanced therapeutics, such as kinase inhibitors and antibacterial agents [1]. Because it provides >99% enantiomeric excess, it is directly coupled to core heterocycles without generating diastereomeric mixtures, ensuring that the final API maintains the precise spatial geometry required for low-nanomolar target binding and regulatory compliance [2].
In process chemistry, this compound is selected to replace multi-step synthetic routes that rely on (S)-1,3-butanediol [2]. By utilizing the pre-installed methoxy group, process engineers eliminate the need for regioselective protection and methylation steps, thereby reducing solvent waste, cutting batch cycle times, and significantly lowering the cost of goods manufactured (COGM) during the transition from pilot to commercial scale [1].
The strict (S)-configuration and the bifunctional nature (hydrogen-bond donating hydroxyl and hydrogen-bond accepting methoxy) make this compound suitable for the synthesis of custom chiral ligands and auxiliaries used in asymmetric catalysis [1]. Its pre-resolved state ensures that transition-metal complexes derived from it exhibit uniform stereochemical environments, ensuring consistent enantiomeric excess in the resulting catalyzed reactions [2].